5-(4-chlorobenzyl)-3-(4-fluorophenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline
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Description
5-(4-chlorobenzyl)-3-(4-fluorophenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C25H17ClFN3O2 and its molecular weight is 445.88. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- A study on the synthesis, crystal structure, and docking studies of a novel isoxazolequinoxaline derivative highlighted its potential as an anti-cancer drug. The compound exhibited prominent interactions at the active site region of a human protein, suggesting its utility in pharmaceutical applications (Abad et al., 2021).
Optical and Electronic Properties
- The structural and optical properties of 4H-pyrano[3, 2-c]quinoline derivatives were studied, indicating their application in materials science, particularly in the fabrication of thin films with specific optical properties (Zeyada et al., 2016).
Antimicrobial and Antitubercular Activities
- Novel hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole were synthesized and showed significant antimycobacterial activity against Mycobacterium tuberculosis, demonstrating the potential of such compounds in developing new antitubercular agents (Kantevari et al., 2011).
Corrosion Inhibition
- Quinoxaline derivatives were investigated as corrosion inhibitors for mild steel in an acidic medium, with studies showing high efficiency in preventing corrosion, suggesting applications in industrial maintenance and protection (Saraswat & Yadav, 2020).
Fluorescent Sensors
- Research on novel fluorescent sensors based on the 1H-pyrazolo[3,4-b]quinoline skeleton for the detection of small inorganic cations showcases the utility of these compounds in biochemical and medical studies, particularly in the development of sensitive and selective fluorescence-based sensors (Mac et al., 2010).
Properties
IUPAC Name |
17-[(4-chlorophenyl)methyl]-14-(4-fluorophenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClFN3O2/c26-17-5-1-15(2-6-17)13-30-14-20-24(16-3-7-18(27)8-4-16)28-29-25(20)19-11-22-23(12-21(19)30)32-10-9-31-22/h1-8,11-12,14H,9-10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJLZQVDIBINLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)N(C=C4C3=NN=C4C5=CC=C(C=C5)F)CC6=CC=C(C=C6)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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